tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a unique compound belonging to the family of thiadiazoles, characterized by the presence of a trifluoromethyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate generally involves the formation of the thiadiazole ring followed by the introduction of the carbamate group. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide. Subsequent attachment of the tert-butyl carbamate is typically achieved via nucleophilic substitution reactions.
Industrial Production Methods: Industrial-scale production may involve optimized synthetic routes to enhance yield and purity. This often includes steps such as high-temperature reactions, use of catalysts, and automated purification techniques like column chromatography or recrystallization to ensure large-scale feasibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: May involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium hydroxide or organic amines.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, hydrazides, and thiocarbonyl compounds for synthesis. Reaction conditions may involve controlled temperature, inert atmosphere (e.g., nitrogen or argon), and solvent systems like dichloromethane or ethanol.
Major Products Formed: Reaction products vary based on the type of reaction performed. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions could produce a range of substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, leading to new materials and complex molecules.
Biology: Investigations into its biological activity have revealed potential antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development.
Medicine: Research explores its role in drug design, particularly in creating novel therapeutics targeting specific biochemical pathways and diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications due to its unique structural features and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. The thiadiazole ring and carbamate moiety are involved in binding to enzymes and receptors, modulating their activity. Molecular targets may include kinases, proteases, and ion channels, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparing tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate with similar compounds, its uniqueness lies in the specific combination of functional groups:
tert-Butyl carbamate: confers stability and modifies lipophilicity.
Trifluoromethyl group: significantly impacts biological activity and membrane permeability.
Thiadiazole ring: offers diverse reactivity and binding properties.
Similar compounds include other thiadiazole derivatives and trifluoromethylated carbamates, but none combine these features in the exact same manner, providing distinct advantages and applications.
Hope this gave you a solid, albeit not thrilling, overview
Biological Activity
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the synthesis, characterization, and biological activity of this specific compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with carbamates. The compound can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the IR spectrum may show characteristic absorption bands corresponding to functional groups present in the molecule.
Table 1: Spectroscopic Data for this compound
Spectroscopic Technique | Observed Wavelength/Frequency | Assignment |
---|---|---|
IR | 1724 cm−1 | C=O Stretch |
IR | 3414 cm−1 | O-H Stretch |
NMR | δ 7.2 - 8.0 ppm | Aromatic Protons |
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various thiadiazole-based compounds against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed that compounds similar to this compound demonstrated notable inhibition zones against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, thiadiazole derivatives have shown antifungal activity. A comparative study highlighted that certain derivatives exhibited inhibitory effects against Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of thiadiazole compounds has also been investigated. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspases and modulation of cell cycle proteins .
Case Studies
- Antibacterial Evaluation : A study published in Bionatura assessed the antibacterial efficacy of newly synthesized thiadiazole derivatives against common pathogenic bacteria. The results indicated that compounds with a trifluoromethyl group displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cells (MCF-7). The study found that certain derivatives led to significant reductions in cell viability and induced apoptotic pathways .
Properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-7(2,3)16-6(15)12-5-14-13-4(17-5)8(9,10)11/h1-3H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNFDJPONYXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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